2-nonyl-4aH-quinolin-4-one
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Overview
Description
2-Nonyl-4aH-quinolin-4-one is a quinolone alkaloid that has been found in various species, including Pseudomonas aeruginosa . This compound is known for its diverse biological activities, including antibacterial, antifungal, and antiviral properties . It has a molecular formula of C18H25NO and a molecular weight of 271.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonyl-4aH-quinolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another method includes the use of palladium-catalyzed C-H bond activation and cyclization processes . These reactions typically require specific conditions such as the presence of a catalytic amount of base or acid and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline compounds.
Scientific Research Applications
2-Nonyl-4aH-quinolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-nonyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activation of nuclear factor of activated T cells (NFAT) in Jurkat cells . This inhibition is achieved through the compound’s binding to specific sites on the target proteins, thereby preventing their activation and subsequent signaling pathways.
Comparison with Similar Compounds
2-Nonyl-4aH-quinolin-4-one can be compared with other quinolone derivatives such as:
2-Nonyl-4-quinolone: Similar in structure but may have different biological activities.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the C4 position, which can influence their reactivity and biological properties.
3-Benzylidene-2-phenylquinolin-4-one: This compound has different substituents, leading to variations in its chemical and biological behavior.
Properties
Molecular Formula |
C18H25NO |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-nonyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14,16H,2-8,11H2,1H3 |
InChI Key |
ZBVOVKJCDDXIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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